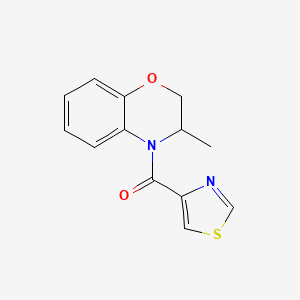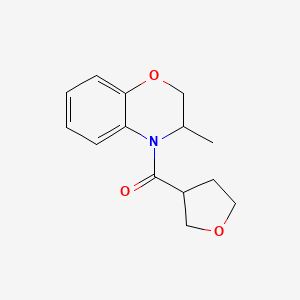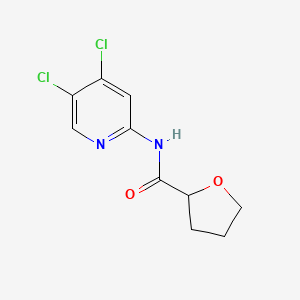
But-3-yn-2-yl 3-cyanothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-yn-2-yl 3-cyanothiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiophene and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate is not fully understood. However, it is believed that this compound acts as an electron donor due to the presence of the but-3-yn-2-yl group and an electron acceptor due to the presence of the cyano group. This property makes it an ideal candidate for the development of organic semiconductors.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate. However, it has been reported that this compound is non-toxic and has low cytotoxicity, making it a suitable candidate for various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using But-3-yn-2-yl 3-cyanothiophene-2-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its low solubility in common solvents, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate. These include:
1. The synthesis of new derivatives of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate with improved properties for various applications.
2. The development of new methods for the synthesis of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate that are more efficient and environmentally friendly.
3. The investigation of the mechanism of action of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate to gain a better understanding of its properties and potential applications.
4. The exploration of the use of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate in biomedical applications such as drug delivery and imaging.
5. The development of new techniques for the fabrication of organic electronic devices using But-3-yn-2-yl 3-cyanothiophene-2-carboxylate and its derivatives.
Conclusion:
In conclusion, But-3-yn-2-yl 3-cyanothiophene-2-carboxylate is a promising compound with potential applications in various fields such as organic electronics, optoelectronics, and materials science. The synthesis method is relatively simple, and the compound is stable and non-toxic. However, further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of But-3-yn-2-yl 3-cyanothiophene-2-carboxylate involves the reaction of 3-cyanothiophene-2-carboxylic acid with but-3-yn-2-ol in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in anhydrous dichloromethane. The product is then purified using column chromatography to obtain pure But-3-yn-2-yl 3-cyanothiophene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
But-3-yn-2-yl 3-cyanothiophene-2-carboxylate has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. This compound has been used as a building block for the synthesis of various organic semiconductors and has shown promising results in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Eigenschaften
IUPAC Name |
but-3-yn-2-yl 3-cyanothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c1-3-7(2)13-10(12)9-8(6-11)4-5-14-9/h1,4-5,7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWRSLZQRQMHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(=O)C1=C(C=CS1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-2-yl 3-cyanothiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)
![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)



![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)

![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586232.png)